molecular formula C18H14N4O B15213607 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide CAS No. 920513-41-3

2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide

Cat. No.: B15213607
CAS No.: 920513-41-3
M. Wt: 302.3 g/mol
InChI Key: FUJGIKLCQOKDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is a synthetic small molecule characterized by a central acetamide scaffold. The structure features a 3-cyanophenylamino group attached to the α-carbon of the acetamide moiety and an isoquinolin-6-yl substituent at the nitrogen terminus. This compound’s design likely targets kinase inhibition or protein-protein interaction modulation, given the prevalence of isoquinoline and cyanoaryl groups in such inhibitors . The cyano group enhances electrophilicity and binding affinity to biological targets, while the isoquinolin-6-yl moiety may contribute to π-π stacking interactions in hydrophobic pockets .

Properties

CAS No.

920513-41-3

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

2-(3-cyanoanilino)-N-isoquinolin-6-ylacetamide

InChI

InChI=1S/C18H14N4O/c19-10-13-2-1-3-16(8-13)21-12-18(23)22-17-5-4-15-11-20-7-6-14(15)9-17/h1-9,11,21H,12H2,(H,22,23)

InChI Key

FUJGIKLCQOKDJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide typically involves the reaction of 3-cyanophenylamine with isoquinolin-6-yl acetic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the cyanophenyl group can be targeted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the cyanophenyl group.

Scientific Research Applications

2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoquinoline/Quinoline Cores

Several compounds share structural motifs with the target molecule, differing in substituents and core heterocycles:

Compound Name/ID Core Structure Key Substituents/Modifications Notable Properties/Findings Reference
Compound 7q Indeno[1,2-c]isoquinoline Methoxy, pyridin-2-yl 65% yield; red solid; potential kinase inhibition
Compound 7t Indeno[1,2-c]isoquinoline Nitro group High yield (81%); enhanced stability
(E)-N-(quinolin-6-yl)acetamide derivatives Quinoline Trifluoromethylphenyl, cyanobenzyl LogP values (5.12–5.85) suggest moderate lipophilicity
RL0 Isoquinoline 3-Chlorophenyl, methanesulfonyl-methylamino Sulfonyl group may improve metabolic stability
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Quinoline Ethoxy, hydroxy, cyano Ethoxy group enhances solubility

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3-cyanophenyl group in the target compound enhances electrophilicity, similar to nitro (7t) and chlorophenyl (RL0) groups . Solubility Modifiers: Ethoxy () and methoxy (7q) groups improve aqueous solubility compared to the target compound’s unmodified isoquinoline . Sulfonyl/Sulfanyl Groups: RL0 (methanesulfonyl) and ’s pyridinylsulfanyl derivatives exhibit altered pharmacokinetics due to sulfur’s metabolic resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.